molecular formula C19H15NO3 B2696869 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid CAS No. 1144449-85-3

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid

Cat. No.: B2696869
CAS No.: 1144449-85-3
M. Wt: 305.333
InChI Key: DUHXYVGXFLZVCF-UHFFFAOYSA-N
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Description

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular compound combines the structural features of benzofuran and quinoline, making it a unique candidate for various scientific research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method is the enantioselective reduction of homobenzylic ketones using a chiral spiroborate ester catalyst . This step is followed by the cyclization of the intermediate to form the benzofuran ring. The quinoline moiety is then introduced through a series of condensation reactions with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts and efficient reaction conditions to minimize waste and reduce production costs. The process may also involve continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: Various substituents can be introduced at different positions on the benzofuran or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce fully saturated benzofuran derivatives.

Scientific Research Applications

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activities make it a candidate for studying antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications include the development of new drugs for treating infections and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the quinoline moiety.

    Quinoline-4-carboxylic acid: Contains the quinoline structure but not the benzofuran ring.

Uniqueness

The combination of benzofuran and quinoline structures in 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid provides a unique set of biological activities and chemical properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-11-8-13-9-12(6-7-18(13)23-11)17-10-15(19(21)22)14-4-2-3-5-16(14)20-17/h2-7,9-11H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHXYVGXFLZVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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